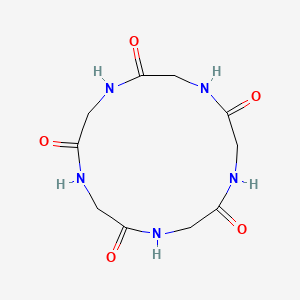
Cyclo(glycylglycylglycylglycylglycyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(glycylglycylglycylglycylglycyl) is a cyclic peptide composed of six glycine residues. This compound is part of a broader class of cyclic peptides, which are known for their stability and unique structural properties. The cyclic nature of Cyclo(glycylglycylglycylglycylglycyl) imparts resistance to enzymatic degradation, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(glycylglycylglycylglycylglycyl) typically involves the cyclization of a linear hexaglycine peptide. This can be achieved through solid-phase peptide synthesis (SPPS), followed by cyclization under specific conditions. The linear peptide is first assembled on a resin, and then cyclized using coupling reagents such as HATU or EDC in the presence of a base like DIPEA. The reaction is usually carried out in an organic solvent like DMF or DCM.
Industrial Production Methods
Industrial production of Cyclo(glycylglycylglycylglycylglycyl) would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclo(glycylglycylglycylglycylglycyl) can undergo various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide bonds, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of glycine derivatives, while substitution reactions can introduce various functional groups into the peptide.
Scientific Research Applications
Cyclo(glycylglycylglycylglycylglycyl) has several applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications due to its stability and resistance to enzymatic degradation.
Industry: Utilized in the development of novel materials and as a building block for more complex cyclic peptides.
Mechanism of Action
The mechanism of action of Cyclo(glycylglycylglycylglycylglycyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Cyclo(glycylglycyl): A smaller cyclic peptide with similar stability but different binding properties.
Cyclo(glycylglycylglycyl): Another cyclic peptide with intermediate size and properties.
Cyclo(glycylglycylglycylglycyl): Slightly smaller than Cyclo(glycylglycylglycylglycylglycyl) but shares similar stability and resistance to degradation.
Uniqueness
Cyclo(glycylglycylglycylglycylglycyl) is unique due to its larger ring size, which provides more flexibility and potential binding sites compared to smaller cyclic peptides. This makes it particularly useful in applications requiring high specificity and stability.
Properties
CAS No. |
23879-47-2 |
|---|---|
Molecular Formula |
C10H15N5O5 |
Molecular Weight |
285.26 g/mol |
IUPAC Name |
1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone |
InChI |
InChI=1S/C10H15N5O5/c16-6-1-11-7(17)2-13-9(19)4-15-10(20)5-14-8(18)3-12-6/h1-5H2,(H,11,17)(H,12,16)(H,13,19)(H,14,18)(H,15,20) |
InChI Key |
HARBSVXRNFUELQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















